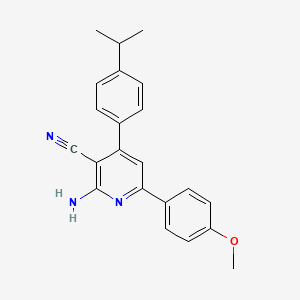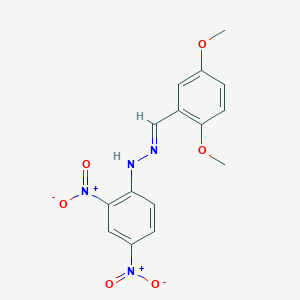![molecular formula C19H19Cl2N3O3 B15017641 (3E)-3-{[(2,4-Dichlorophenyl)formamido]imino}-N-(2-methoxy-5-methylphenyl)butanamide](/img/structure/B15017641.png)
(3E)-3-{[(2,4-Dichlorophenyl)formamido]imino}-N-(2-methoxy-5-methylphenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-3-{[(2,4-Dichlorophenyl)formamido]imino}-N-(2-methoxy-5-methylphenyl)butanamide is a complex organic compound characterized by its unique chemical structure. This compound contains a dichlorophenyl group, a formamido group, and a methoxy-methylphenyl group, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[(2,4-Dichlorophenyl)formamido]imino}-N-(2-methoxy-5-methylphenyl)butanamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the 2,4-dichlorophenylamine, which is then reacted with formic acid to form the formamido derivative. This intermediate is further reacted with 2-methoxy-5-methylphenylbutanamide under specific conditions to yield the final product. The reaction conditions usually involve controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve consistent product quality. Additionally, advanced purification techniques such as chromatography and crystallization are employed to isolate the final product.
化学反応の分析
Types of Reactions
(3E)-3-{[(2,4-Dichlorophenyl)formamido]imino}-N-(2-methoxy-5-methylphenyl)butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
科学的研究の応用
(3E)-3-{[(2,4-Dichlorophenyl)formamido]imino}-N-(2-methoxy-5-methylphenyl)butanamide has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (3E)-3-{[(2,4-Dichlorophenyl)formamido]imino}-N-(2-methoxy-5-methylphenyl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (3E)-3-{[(2,4-Dichlorophenyl)formamido]imino}-N-(2-methoxyphenyl)butanamide
- (3E)-3-{[(2,4-Dichlorophenyl)formamido]imino}-N-(2-methylphenyl)butanamide
Uniqueness
What sets (3E)-3-{[(2,4-Dichlorophenyl)formamido]imino}-N-(2-methoxy-5-methylphenyl)butanamide apart is its specific combination of functional groups, which confer unique chemical and biological properties
特性
分子式 |
C19H19Cl2N3O3 |
|---|---|
分子量 |
408.3 g/mol |
IUPAC名 |
2,4-dichloro-N-[(E)-[4-(2-methoxy-5-methylanilino)-4-oxobutan-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C19H19Cl2N3O3/c1-11-4-7-17(27-3)16(8-11)22-18(25)9-12(2)23-24-19(26)14-6-5-13(20)10-15(14)21/h4-8,10H,9H2,1-3H3,(H,22,25)(H,24,26)/b23-12+ |
InChIキー |
VFUPCXGZITYYQT-FSJBWODESA-N |
異性体SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C/C(=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl)/C |
正規SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CC(=NNC(=O)C2=C(C=C(C=C2)Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxy-3-nitrophenyl acetate](/img/structure/B15017558.png)
![2-(2,4-dimethylphenoxy)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15017561.png)

![N'-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B15017583.png)

![(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-[4-(diethylamino)benzyl]butanamide](/img/structure/B15017592.png)
![4-[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline](/img/structure/B15017599.png)
![N-(3-chloro-2-methylphenyl)-4-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B15017602.png)
![bis(4-{(E)-[(2,4-dimethylphenyl)imino]methyl}phenyl) benzene-1,4-dicarboxylate](/img/structure/B15017609.png)
![N'-[(E)-(4-cyanophenyl)methylidene]octanehydrazide](/img/structure/B15017613.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15017621.png)
![2-[(E)-{[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-nitrophenol](/img/structure/B15017633.png)

![4-[(4-chlorobenzoyl)amino]-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide](/img/structure/B15017639.png)
